4-isopropyl-1-(2-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine
Description
This compound belongs to the pyrazolo-pyridazine family, a class of nitrogen-rich heterocycles with demonstrated pharmacological relevance. Its structure features:
- A pyrazolo[3,4-d]pyridazine core, which provides a planar, aromatic scaffold conducive to π-π stacking interactions.
- 4-Isopropyl substituent, which enhances lipophilicity and may influence steric interactions in binding pockets.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-propan-2-yl-7-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-14(2)19-16-12-23-26(17-8-4-5-9-18(17)27-3)20(16)21(25-24-19)28-13-15-7-6-10-22-11-15/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYLIGNYAQNDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3OC)SCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Isopropyl-1-(2-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a complex organic compound belonging to the pyrazolo[3,4-d]pyridazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse scientific literature.
Chemical Structure and Synthesis
The molecular structure of this compound features a pyrazole ring fused with a pyridazine moiety. The presence of various substituents enhances its biological activity. The synthesis typically involves multi-step organic reactions using reagents such as dimethylformamide or tetrahydrofuran under controlled conditions to optimize yield and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazines. For instance, derivatives with similar structures have shown significant inhibition of cancer cell lines. A study reported that compounds with pyrazole scaffolds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity . The compound's mechanism of action may involve inhibition of key kinases involved in cancer progression.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | HeLa | 7.01 |
Anti-inflammatory Activity
The compound's structural analogs have been evaluated for their anti-inflammatory properties. For example, imidazo[1,2-b]pyridazine derivatives were found to inhibit IKKβ, a key regulator in inflammatory pathways . This suggests that this compound could similarly modulate inflammatory responses.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrazole ring and substituents significantly affect biological activity. For instance:
- Substituent Variability : The presence of methoxy and isopropyl groups has been associated with enhanced potency against specific targets.
- Pyridine Interaction : The pyridine moiety appears crucial for binding to biological targets, potentially enhancing selectivity and efficacy.
Case Studies
- Inhibition of Kinases : A case study demonstrated that similar pyrazolo derivatives inhibited p38 MAP kinase effectively, showcasing their potential as therapeutic agents in inflammatory diseases .
- Toxicity Assessment : Another study assessed the toxicity of related compounds in vivo and found no significant increases in hepatic or renal toxicity markers, indicating a favorable safety profile .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a systematic comparison with analogs from the pyrazolo-pyrimidine, pyrazolo-pyridinone, and related families, highlighting structural, synthetic, and functional differences.
Table 1: Structural and Functional Comparison
Core Heterocycle and Electronic Effects
- Pyrazolo[3,4-d]pyridazine (Target): The pyridazine ring introduces two adjacent nitrogen atoms, increasing electron-deficient character compared to pyrimidine or pyridinone cores. This may enhance interactions with electron-rich biological targets (e.g., ATP-binding pockets) but reduce metabolic stability due to higher polarity .
- Pyrazolo[3,4-d]pyrimidine (Compounds 2, 3) : The pyrimidine core is less polar but supports stronger π-π stacking. Compound 3’s hydrazine group enables Schiff base formation, a reactivity absent in the target compound’s thioether side chain .
- Pyrazolo[3,4-b]pyridin-6-one (Compound 4): The pyridinone oxygen facilitates hydrogen bonding, contrasting with the sulfur atom in the target compound, which may improve oxidative stability but reduce solubility .
Substituent-Driven Pharmacokinetic Profiles
- Lipophilicity: The target compound’s 4-isopropyl and 2-methoxyphenyl groups likely increase logP compared to Compound 4’s polar cyano and pyridinone groups.
- Metabolic Stability : The thioether linkage in the target compound may resist hydrolysis better than Compound 3’s hydrazine group, which is prone to oxidation or enzymatic cleavage .
Q & A
Q. What spectroscopic techniques elucidate electronic interactions between the pyridinylthio moiety and the pyrazolo core?
- Methodology :
- UV-Vis : Solvatochromic shifts in solvents of varying polarity.
- DFT Calculations : B3LYP/6-31G(d) to model frontier molecular orbitals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
